Chromatographic Selectivity vs. Impurity H
Under the harmonized EP‑HPLC method for azithromycin related substances, Azithromycin EP Impurity G (3′-N‑demethyl‑3′-N‑[(4‑methylphenyl)sulfonyl]azithromycin) elutes with a relative retention time (RRT) of approximately 1.4 relative to the azithromycin peak, whereas Azithromycin EP Impurity H (3′-N‑[[4‑(acetylamino)phenyl]sulfonyl]‑3′‑N‑demethylazithromycin) elutes at an RRT of approximately 1.7 [1]. This 0.3 RRT unit difference is sufficient to achieve baseline resolution (Rs >1.5) on standard C18 columns, enabling unambiguous identification in system suitability mixtures [2].
| Evidence Dimension | Relative Retention Time (RRT) vs. Azithromycin |
|---|---|
| Target Compound Data | RRT ≈ 1.4 (Azithromycin EP Impurity G) |
| Comparator Or Baseline | Azithromycin EP Impurity H: RRT ≈ 1.7 |
| Quantified Difference | ΔRRT ≈ 0.3 (baseline resolved) |
| Conditions | EP‑HPLC method; C18 column (250 × 4.6 mm, 5 μm); phosphate buffer pH 8.9 / acetonitrile gradient; UV detection at 210 nm |
Why This Matters
Procurement of the correct impurity reference standard (Impurity G vs. Impurity H) is critical for passing EP/USP system suitability criteria, as a mis‑assigned RRT window invalidates the entire related‑substances assay.
- [1] European Pharmacopoeia (Ph. Eur.) 11th Edition. Monograph 1649 – Azithromycin. Related Substances – Liquid Chromatography. View Source
- [2] Gandhi, R. et al. (2000). HPLC determination of azithromycin and its related compounds. Journal of Pharmaceutical and Biomedical Analysis, 23(6), 1073–1079. View Source
